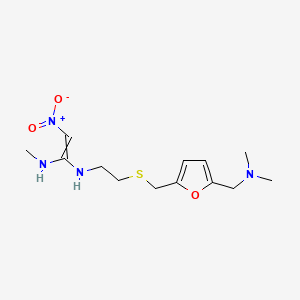![molecular formula C18H19NO4 B8806048 methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate](/img/structure/B8806048.png)
methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cocamidopropyl betaine . It is a zwitterionic surfactant derived from coconut oil and dimethylaminopropylamine. This compound is widely used in personal care products due to its mild detergent action and ability to produce a rich, creamy foam .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Cocamidopropyl betaine is synthesized through a two-step process:
Reaction of Coconut Fatty Acids with Dimethylaminopropylamine: This step involves the reaction of coconut fatty acids with 3-dimethylaminopropylamine to form cocamidopropyl dimethylamine.
Conversion to Cocamidopropyl Betaine: The cocamidopropyl dimethylamine is then reacted with sodium monochloroacetate to produce cocamidopropyl betaine.
Industrial Production Methods: The industrial production of cocamidopropyl betaine follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pH, and reaction time to achieve the desired product quality .
Analyse Des Réactions Chimiques
Types of Reactions: Cocamidopropyl betaine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions due to the presence of reactive functional groups.
Hydrolysis: Under acidic or basic conditions, cocamidopropyl betaine can hydrolyze to form its constituent amine and fatty acid.
Common Reagents and Conditions:
Sodium Monochloroacetate: Used in the synthesis of cocamidopropyl betaine.
Dimethylaminopropylamine: Reacts with coconut fatty acids to form the intermediate amine.
Major Products Formed:
Cocamidopropyl Dimethylamine: An intermediate in the synthesis of cocamidopropyl betaine.
Cocamidopropyl Betaine: The final product used in various applications.
Applications De Recherche Scientifique
Cocamidopropyl betaine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in various chemical reactions and formulations.
Biology: Employed in cell culture media and other biological applications due to its mild nature.
Medicine: Utilized in pharmaceutical formulations for its surfactant properties.
Industry: Widely used in personal care products such as shampoos, body washes, and cosmetics
Mécanisme D'action
Cocamidopropyl betaine exerts its effects through its surfactant properties. It reduces the surface tension of water, allowing it to mix with oils and dirt, which can then be rinsed away. The compound’s zwitterionic nature allows it to function effectively in both acidic and basic environments, making it versatile for various applications .
Comparaison Avec Des Composés Similaires
Cocamidopropyl Hydroxysultaine: Another surfactant derived from coconut oil with similar properties.
Cocamidopropylamine Oxide: A related compound with surfactant properties.
Uniqueness: Cocamidopropyl betaine is unique due to its mildness and ability to produce a rich, creamy foam. It is less irritating to the skin compared to other surfactants, making it a preferred choice in personal care products .
Propriétés
| Mode of action: Inhibits mitochondrial respiration by inhibiting cytochrome c reductase. Has strong protective, curative, eradicative, & long residual disease control. Redistribution via the vapor phase contributes to activity. | |
Formule moléculaire |
C18H19NO4 |
Poids moléculaire |
313.3 g/mol |
Nom IUPAC |
methyl 2-methoxyimino-2-[2-[(2-methylphenoxy)methyl]phenyl]acetate |
InChI |
InChI=1S/C18H19NO4/c1-13-8-4-7-11-16(13)23-12-14-9-5-6-10-15(14)17(19-22-3)18(20)21-2/h4-11H,12H2,1-3H3 |
Clé InChI |
ZOTBXTZVPHCKPN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC2=CC=CC=C2C(=NOC)C(=O)OC |
Color/Form |
White crystals Colorless |
Densité |
1.258 kg/l Dark brown solid; odor: moderately sulfurous; pH = 5.8; bulk density = 541 g/l /Cygnus Fungicide/ |
melting_point |
97.2-101.7 °C |
Description physique |
Colorless odorless solid; [Merck Index] |
Solubilité |
All in g/100 ml: n-heptane, 0.17; toluene, 11.1; dichloromethane, 93.9; methanol, 1.49; acetone, 21.7; ethyl acetate, 12.3. In water, 2 mg/l @ 20 °C |
Pression de vapeur |
0.00000002 [mmHg] 1.72X10-8 mm Hg @ 20 °C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-nitro-6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine](/img/structure/B8805977.png)
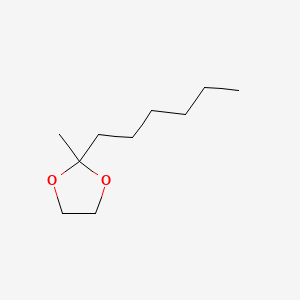
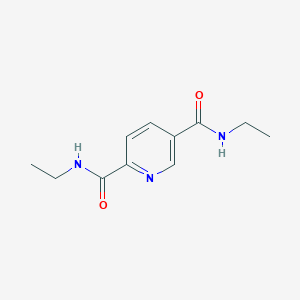
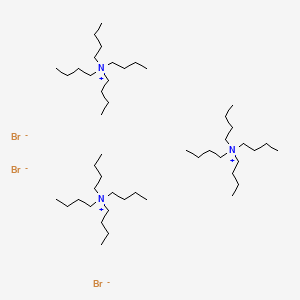
![4-(2-Chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B8806009.png)

![6-Iodoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B8806020.png)

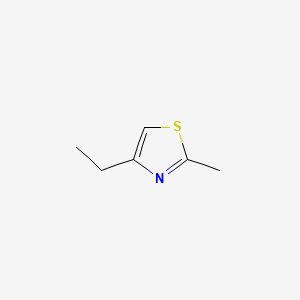
![tert-Butyl 2,2-difluoro-3-oxo-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B8806031.png)
